molecular formula C5BrF11O B579642 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane CAS No. 16005-49-5

1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane

Cat. No.: B579642
CAS No.: 16005-49-5
M. Wt: 364.94
InChI Key: NNJIYASXBPPIGU-UHFFFAOYSA-N
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Description

1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane is a fluorinated organic compound with the molecular formula C7BrF15O2. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane typically involves the reaction of 2-bromo-1,1,2,2-tetrafluoroethanol with heptafluoropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole
  • 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)aniline

Uniqueness

Compared to similar compounds, 1-Bromo-2-(heptafluoroisopropoxy)tetrafluoroethane is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials .

Properties

IUPAC Name

2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5BrF11O/c6-2(8,9)5(16,17)18-1(7,3(10,11)12)4(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJIYASXBPPIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrF11O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663105
Record name 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16005-49-5
Record name 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro(1-bromo-3-oxa-4-methylpentane)
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